molecular formula C19H15ClFNO2 B11404612 Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-

Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)-

Cat. No.: B11404612
M. Wt: 343.8 g/mol
InChI Key: ZRCCUQBPJVQFJM-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with a 4-chlorophenyl group, a 2-fluoro group, and a 2-furanylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide core.

    Introduction of the 4-Chlorophenyl Group: This step involves the alkylation of the benzamide core with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the 2-Furanylmethyl Group: The final step involves the reaction of the intermediate with 2-furanylmethyl bromide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of furanones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and furanyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of furanones and other oxidized derivatives.

    Reduction: Formation of amines and reduced benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-6-methyl-
  • 4-Ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
  • Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy

Uniqueness

Benzamide, N-[(4-chlorophenyl)methyl]-2-fluoro-N-(2-furanylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-fluoro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H15ClFNO2/c20-15-9-7-14(8-10-15)12-22(13-16-4-3-11-24-16)19(23)17-5-1-2-6-18(17)21/h1-11H,12-13H2

InChI Key

ZRCCUQBPJVQFJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)F

Origin of Product

United States

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